Heptadec-12-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

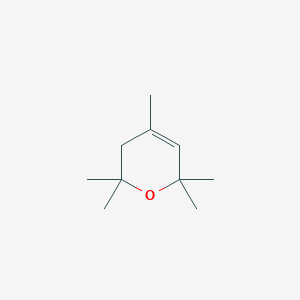

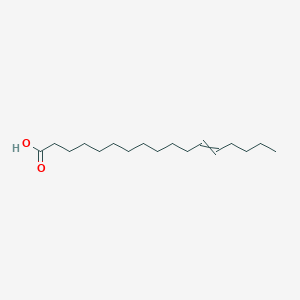

Heptadec-12-enoic acid is a monounsaturated fatty acid with the molecular formula C17H32O2. It is characterized by a double bond located at the 12th carbon atom in the heptadecane chain. This compound is a minor constituent of ruminant fats and has been studied for its potential biological activities, including antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-12-enoic acid can be synthesized through various organic reactions. One common method involves the hydrogenation-hydrazidation of (Z)-methyl octadec-9-enoate to octadecanoic hydrazide under atmospheric air. The preservation of the olefinic bond in the heptadec-8-enyl group is achieved by carrying out the hydrazidation reaction in the presence of an argon atmosphere .

Industrial Production Methods: Industrial production methods for this compound typically involve the extraction and purification of the compound from natural sources, such as ruminant fats. Advanced techniques like chromatography and distillation are employed to isolate and purify the compound to a high degree of purity .

Chemical Reactions Analysis

Types of Reactions: Heptadec-12-enoic acid undergoes various chemical reactions, including:

Oxidation: The double bond in this compound can be oxidized to form epoxides or diols.

Reduction: The double bond can be reduced to form heptadecanoic acid.

Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.

Substitution: Alcohols and amines are used in the presence of catalysts like sulfuric acid (H2SO4) or dicyclohexylcarbodiimide (DCC).

Major Products:

Oxidation: Epoxides, diols.

Reduction: Heptadecanoic acid.

Substitution: Esters, amides.

Scientific Research Applications

Heptadec-12-enoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of heptadec-12-enoic acid involves its incorporation into cellular membranes, where it can influence membrane fluidity and function. It may also act as a ligand for specific receptors, modulating signaling pathways involved in inflammation and cell proliferation . Additionally, its antitumor activity is thought to be related to its ability to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Heptadec-12-enoic acid can be compared with other similar monounsaturated fatty acids:

(9Z)-heptadecenoic acid: Has a double bond at the 9th carbon position.

(10Z)-heptadecenoic acid: Has a double bond at the 10th carbon position.

8-Heptadecenoic acid: Has a double bond at the 8th carbon position.

Uniqueness: this compound is unique due to its specific double bond position, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical properties and biological effects compared to other heptadecenoic acids.

Properties

CAS No. |

75656-27-8 |

|---|---|

Molecular Formula |

C17H32O2 |

Molecular Weight |

268.4 g/mol |

IUPAC Name |

heptadec-12-enoic acid |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h5-6H,2-4,7-16H2,1H3,(H,18,19) |

InChI Key |

VDBZSBZPSBQBTG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC=CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)

![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)

![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)